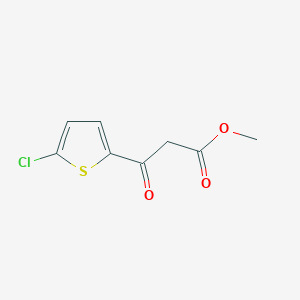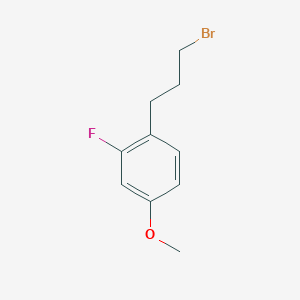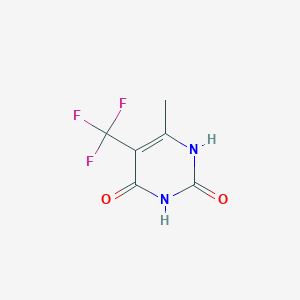
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C6H5F3N2O2. It is characterized by the presence of a trifluoromethyl group and two hydroxyl groups attached to a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol can be achieved through several methods. One common approach involves the trifluoromethylation of pyrimidine derivatives. This can be done using reagents such as trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride . The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
化学反应分析
Types of Reactions
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .
科学研究应用
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals .
作用机制
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
相似化合物的比较
Similar Compounds
- 5-Methyl-2-(trifluoromethyl)pyrimidine-4,6-diol
- 6-(Trifluoromethyl)pyrimidine-2,4-diol
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Uniqueness
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C6H5F3N2O2 |
|---|---|
分子量 |
194.11 g/mol |
IUPAC 名称 |
6-methyl-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-3(6(7,8)9)4(12)11-5(13)10-2/h1H3,(H2,10,11,12,13) |
InChI 键 |
FQOBVYMVJCJZPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=O)N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
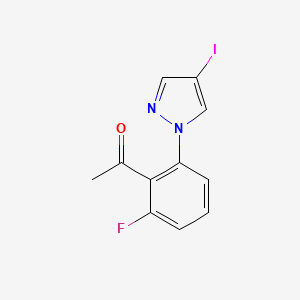
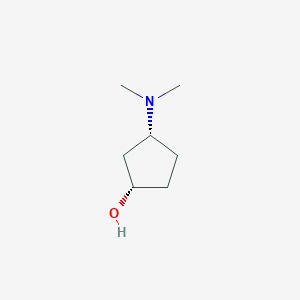
![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)

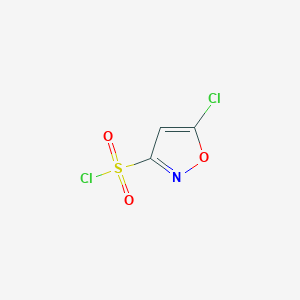
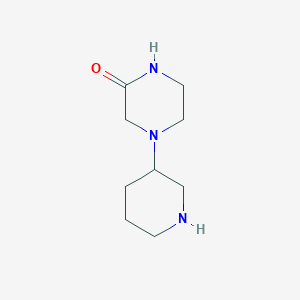
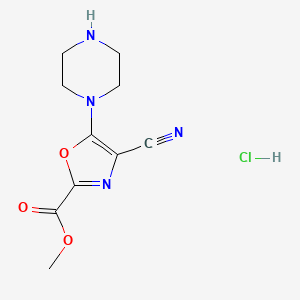
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

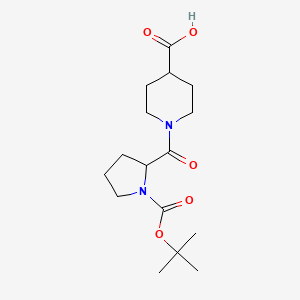
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
